2-Iodo-4-methoxybenzothiazole
Overview
Description
2-Iodo-4-methoxybenzothiazole is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 . It is a derivative of benzothiazole .
Synthesis Analysis
The synthesis of 2-Iodo-4-methoxybenzothiazole involves a Cu-catalyzed cyanation process . This process uses K4[Fe(CN)6] as a source of cyanide and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as a catalyst . This approach is scalable and can be practiced with operational benign .Molecular Structure Analysis
The molecular structure of 2-Iodo-4-methoxybenzothiazole is available as a 2D Mol file or as a computed 3D SD file . The most stable conformation of 2-Iodo-4-methoxybenzothiazole was delineated using the density functional theory (DFT)/B3LYP method with 6-311++G (d, p) basis set .Chemical Reactions Analysis
The Cu-catalyzed cyanation of 2-Iodo-4-methoxybenzothiazole for the synthesis of 2-cyano-6-methoxybenzothiazole was introduced . K4[Fe(CN)6] was applied as a source of cyanide, and CuI in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) was used as part of the catalyst system .Physical And Chemical Properties Analysis
2-Iodo-4-methoxybenzothiazole is insoluble in water . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .Scientific Research Applications
Organic Synthesis
IMBT is valuable in organic synthesis, particularly in the construction of benzoxazole derivatives through catalytic processes .
Catalysis
It can act as a substrate in catalyzed reactions, such as the Cu-catalyzed cyanation of benzothiazoles .
Material Science
Due to its unique properties, IMBT might be used in the development of new materials with specific desired characteristics.
Safety and Hazards
When heated to decomposition, 2-Iodo-4-methoxybenzothiazole emits very toxic fumes of NOx and SOx . It is probably combustible . In case of a spill, all sources of ignition should be removed, and the solid spill material should be dampened with 60-70% ethanol and transferred to a suitable container .
Future Directions
Benzothiazole and its derivatives, including 2-Iodo-4-methoxybenzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to make more potent biologically active benzothiazole-based drugs .
Mechanism of Action
Target of Action
2-Iodo-4-methoxybenzothiazole is a derivative of benzothiazole, a heterocyclic compound that has been extensively used as a starting material for different mechanistic approaches in drug discovery . Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzothiazole derivatives have been reported to exhibit different modes of action based on aryl group substitution . Some benzothiazole derivatives have been found to exhibit membrane perturbing mode of action and intracellular mode of action due to binding with DNA .
Biochemical Pathways
For instance, some benzothiazole derivatives have been reported to enhance neurotrophic signaling, antioxidant defense, and glyoxalase pathways .
Pharmacokinetics
The synthesis of 2-iodo-4-methoxybenzothiazole has been reported , which could potentially impact its bioavailability.
Result of Action
Benzothiazole derivatives have been reported to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
The synthesis of 2-iodo-4-methoxybenzothiazole has been reported to be influenced by various reaction conditions and catalysts .
properties
IUPAC Name |
2-iodo-4-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDMHMXYOYWZBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methoxybenzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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